(R)-N-((R)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of adamantane groups, a phosphanyl group, and a sulfinamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the phosphanyl group: This step involves the reaction of a suitable phosphine precursor with adamantane derivatives under controlled conditions.
Introduction of the sulfinamide moiety: This is achieved through the reaction of a sulfinyl chloride with an appropriate amine derivative.
Coupling reactions: The final compound is obtained by coupling the intermediate products through a series of reactions, including nucleophilic substitution and reduction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinamide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, enhancing catalytic activity and selectivity.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, facilitating catalytic reactions. The sulfinamide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide
- ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfonamide
Uniqueness
The uniqueness of ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide lies in its combination of adamantane groups, phosphanyl group, and sulfinamide moiety. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and the ability to form stable complexes with metal ions.
Properties
Molecular Formula |
C45H64NOPS |
---|---|
Molecular Weight |
698.0 g/mol |
IUPAC Name |
N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C45H64NOPS/c1-41(2,3)49(47)46-40(35-12-13-37-38(22-35)43(6,7)15-14-42(37,4)5)36-10-8-9-11-39(36)48(44-23-29-16-30(24-44)18-31(17-29)25-44)45-26-32-19-33(27-45)21-34(20-32)28-45/h8-13,22,29-34,40,46H,14-21,23-28H2,1-7H3/t29?,30?,31?,32?,33?,34?,40-,44?,45?,48?,49?/m1/s1 |
InChI Key |
NJTZXBAVUFMRAV-GOYGSKNTSA-N |
Isomeric SMILES |
CC1(CCC(C2=C1C=CC(=C2)[C@H](C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)NS(=O)C(C)(C)C)(C)C)C |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)NS(=O)C(C)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.